(E)-But-2-en-1-yl 1H-imidazole-1-carboxylate
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Overview
Description
(E)-But-2-en-1-yl 1H-imidazole-1-carboxylate is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives, including (E)-But-2-en-1-yl 1H-imidazole-1-carboxylate, can be achieved through several methods. Common synthetic routes include:
Debus-Radziszewski Synthesis: This method involves the reaction of glyoxal, formaldehyde, and ammonia to form imidazole.
Wallach Synthesis: This method uses the dehydrogenation of imidazolines.
From Alpha Halo-Ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald Synthesis: This method involves the reaction of amino nitriles with carboxylic acids.
Industrial Production Methods
Industrial production of imidazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials, cost, and desired product specifications.
Chemical Reactions Analysis
Types of Reactions
(E)-But-2-en-1-yl 1H-imidazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-2-carboxylic acid, while reduction may yield imidazole-2-carboxaldehyde .
Scientific Research Applications
(E)-But-2-en-1-yl 1H-imidazole-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of (E)-But-2-en-1-yl 1H-imidazole-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Imidazole: The parent compound with a simple structure.
1-Methylimidazole: A methylated derivative with similar properties.
2-Methylimidazole: Another methylated derivative with different substitution patterns.
Uniqueness
(E)-But-2-en-1-yl 1H-imidazole-1-carboxylate is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other imidazole derivatives .
Properties
CAS No. |
104208-01-7 |
---|---|
Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
[(E)-but-2-enyl] imidazole-1-carboxylate |
InChI |
InChI=1S/C8H10N2O2/c1-2-3-6-12-8(11)10-5-4-9-7-10/h2-5,7H,6H2,1H3/b3-2+ |
InChI Key |
JGNHUWISNXLDCV-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/COC(=O)N1C=CN=C1 |
Canonical SMILES |
CC=CCOC(=O)N1C=CN=C1 |
Origin of Product |
United States |
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